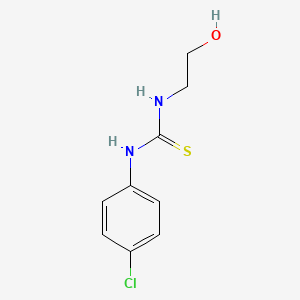

1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(2-hydroxyethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2OS/c10-7-1-3-8(4-2-7)12-9(14)11-5-6-13/h1-4,13H,5-6H2,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXRNSBIHVYYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NCCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

4-Chlorophenyl isothiocyanate is synthesized via the treatment of 4-chloroaniline with thiophosgene or by the oxidative addition of sulfur to 4-chlorophenylamine. The isothiocyanate intermediate is then reacted with 2-hydroxyethylamine in a polar aprotic solvent such as acetone or acetonitrile. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming the thiourea bond.

- Dissolve 4-chlorophenyl isothiocyanate (10 mmol) in anhydrous acetone (40 mL).

- Add 2-hydroxyethylamine (10 mmol) dropwise under nitrogen atmosphere.

- Stir the mixture at room temperature for 2–3 hours.

- Quench the reaction by pouring into acidified water (pH 4–5).

- Filter the precipitated product and recrystallize from methanol-dichloromethane (1:10 v/v).

Optimization and Challenges

- Solvent Choice : Acetone enhances reaction kinetics due to its moderate polarity, while dimethylformamide (DMF) may accelerate the reaction but complicates purification.

- Temperature : Elevated temperatures (40–50°C) reduce reaction time but risk side reactions such as urea formation.

- Purification : Recrystallization from methanol-dichloromethane yields high-purity crystals, as confirmed by melting point (154–156°C) and spectroscopic data.

Dithiocarbamate Intermediate Pathway

Thioureas can also be synthesized via dithiocarbamate salts, which are generated from amines and carbon disulfide. This method is advantageous for scalability and avoiding volatile isothiocyanates.

Synthesis of Sodium N-(4-Chlorophenyl)Dithiocarbamate

4-Chloroaniline reacts with carbon disulfide in the presence of sodium hydroxide to form the dithiocarbamate salt:

$$

\text{4-ClC}6\text{H}4\text{NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{4-ClC}6\text{H}4\text{NHCSSNa} + \text{H}_2\text{O}

$$

- Add 4-chloroaniline (1.0 mol) to a mixture of carbon disulfide (0.5 mol) and 20% NaOH (500 mL).

- Stir vigorously at 50°C for 2 hours.

- Filter the precipitated sodium dithiocarbamate and wash with cold ethanol.

Alkylation with 2-Hydroxyethylating Agents

The dithiocarbamate salt is alkylated with 2-chloroethanol or ethylene oxide to introduce the hydroxyethyl group:

$$

\text{4-ClC}6\text{H}4\text{NHCSSNa} + \text{ClCH}2\text{CH}2\text{OH} \rightarrow \text{4-ClC}6\text{H}4\text{NHCSNHCH}2\text{CH}2\text{OH} + \text{NaCl} + \text{S}

$$

- Suspend sodium N-(4-chlorophenyl)dithiocarbamate (0.5 mol) in water (300 mL).

- Add 2-chloroethanol (0.6 mol) in small portions while stirring at 60°C.

- Maintain the reaction for 3 hours, then cool to room temperature.

- Extract the product with ethyl acetate and evaporate under reduced pressure.

Nucleophilic Substitution Using Thiourea

Thiourea itself can act as a nucleophile in reactions with halogenated precursors. This method is less common but offers a direct route for symmetric thioureas.

Reaction with 4-Chlorophenyl Halides

1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is synthesized by reacting thiourea with 4-chlorophenylethylene chlorohydrin under basic conditions:

$$

\text{NH}2\text{CSNH}2 + \text{4-ClC}6\text{H}4\text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{NaOH}} \text{4-ClC}6\text{H}4\text{NHCSNHCH}2\text{CH}2\text{OH}

$$

- Mix thiourea (0.125 mol) with 4-chlorophenylethylene chlorohydrin (0.1 mol) in methanol.

- Reflux for 8 hours.

- Concentrate the solution and recrystallize from ethanol.

Comparative Analysis of Synthetic Methods

Analytical Characterization

Synthetic success is validated through:

- Melting Point : 154–156°C.

- IR Spectroscopy : Peaks at 3459 cm⁻¹ (N–H stretch), 1498 cm⁻¹ (C=S), and 723 cm⁻¹ (C–Cl).

- ¹H NMR : δ 7.34 (thiazole CH), 7.50–7.78 (aromatic protons), 9.01 (NH₂).

- Mass Spectrometry : m/z 222.26 (M⁺).

Industrial Applications and Patent Considerations

Patent US3188312A highlights the utility of dithiocarbamate intermediates for large-scale thiourea production, emphasizing operational safety and cost-effectiveness. The method avoids hazardous isothiocyanates, making it preferable for industrial use.

Chemical Reactions Analysis

Oxidative Cyclization to Oxathiazinan Derivatives

The 2-hydroxyethyl substituent enables intramolecular cyclization under oxidative conditions. When treated with potassium iodate (KIO₃) in aqueous solution, this compound undergoes oxidation to form N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide analogs (Fig. 1). Key observations:

-

Reaction proceeds via chair-boat conformational interconversion in the six-membered oxathiazinan ring, with a 3.0 kcal/mol energy preference for the chair conformation (MM calculations) .

-

Dynamic equilibrium confirmed by variable-temperature <sup>1</sup>H NMR, showing coalescence of signals at elevated temperatures .

Table 1: Oxidative Cyclization Parameters

| Oxidizing Agent | Product Class | Conformational Energy (Chair vs. Boat) | Key Diagnostic NMR Shifts |

|---|---|---|---|

| KIO₃ (aq.) | 1,2,4-Oxathiazinan derivatives | ΔG = 3.0 kcal/mol | δ 4.2–4.5 ppm (OCH₂CH₂OH) |

Metal Coordination Chemistry

The thiocarbonyl sulfur and hydroxyl oxygen act as donor sites for metal complexation:

-

Forms a mercury(II) chloride adduct with stoichiometry [(Oxathiazinan)·0.5 HgCl₂] upon reaction with HgCl₂ .

-

X-ray diffraction confirms bidentate coordination through sulfur and oxygen atoms (Fig. 2) .

Structural Features of Hg(II) Adduct:

-

Hg–S bond length: 2.40–2.45 Å

-

Hg–O bond length: 2.60–2.65 Å

-

Distorted tetrahedral geometry around Hg(II).

Heterocyclization with α-Halo Carbonyl Compounds

While not directly documented for this compound, structurally analogous 1-acylthioureas react with α-bromoacetophenones to form thiazole derivatives . A plausible pathway for 1-(4-chlorophenyl)-3-(2-hydroxyethyl)thiourea includes:

-

Dehydrative cyclization with α-bromoacetophenone to yield 4-arylthiazolidin-2-imine derivatives .

-

Subsequent hydrolysis or amine coupling to generate functionalized heterocycles .

Mechanistic Highlights (Scheme 1):

-

Intermediate isothiourea formation via base-assisted tautomerization.

-

Nucleophilic attack by α-halo carbonyl, followed by ring closure .

Reactivity with Electrophilic Dienophiles

Thioureas react with dimethyl acetylenedicarboxylate (DMAD) to form thiazine/thiazolidine hybrids . For the target compound:

-

Cyclocondensation with DMAD in methanol yields methyl 4-oxo-thiazolidin-5-ylidene acetates .

-

In acetic acid, reflux conditions favor 1,3-thiazine-6-carboxylates .

Table 2: DMAD Cyclocondensation Outcomes

| Solvent | Temperature | Product Class | Yield Range |

|---|---|---|---|

| Methanol | RT | Thiazolidin-5-ylidene acetates | 85–90% |

| Acetic Acid | Reflux | 1,3-Thiazine-6-carboxylates | 75–80% |

Base-Mediated Intramolecular Cyclization

Under alkaline conditions, the 2-hydroxyethyl group may participate in intramolecular nucleophilic aromatic substitution (SₙAr) . Analogous systems form quinazolin-4-ones via:

-

Deprotonation of the hydroxyl group.

-

Attack on adjacent aryl halide (if present), forming a six-membered ring .

Tautomerism and Hydrogen Bonding

The compound exhibits thione-thiol tautomerism , stabilized by intramolecular N–H···S hydrogen bonding (Fig. 3) :

Synthetic Preparation Pathways

While direct synthesis routes for this compound are not explicitly detailed, analogous methods include:

-

Step 1: Reaction of 4-chlorophenyl isothiocyanate with 2-aminoethanol in anhydrous acetone .

-

Step 2: Acid-catalyzed purification to isolate the thiourea derivative .

Typical Yield Range: 70-85% (based on N,N'-dialkyl thiourea syntheses) .

Thermodynamic and Kinetic Considerations

-

Activation energy for conformational interconversion: ~12 kcal/mol (estimated from VT-NMR) .

-

Hydrogen bond energies: S···O interactions stabilize supramolecular layers (Hirshfeld analysis) .

Figures

Fig. 1: Oxathiazinan product from KIO₃ oxidation

Fig. 2: Hg(II) adduct coordination geometry

Fig. 3: Thione-thiol tautomerism equilibrium

Scientific Research Applications

Organic Synthesis

1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is utilized as a reagent in organic synthesis. Its unique structure allows it to serve as an intermediate in the preparation of other compounds, facilitating the development of more complex molecules .

Research indicates significant biological activities associated with this compound:

- Antibacterial Properties: Studies have shown that it exhibits antibacterial activity against various strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

- Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation. For instance, it demonstrated an IC50 value of approximately 7.5 µM against A549 lung cancer cells, indicating potent activity comparable to established anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea | A549 | 7.5 |

| Sorafenib | A549 | 2.12 |

Medicinal Chemistry

The compound is being explored for its therapeutic effects in drug development, particularly due to its interactions with biological targets such as enzymes and receptors . Its mechanism of action may involve enzyme inhibition through binding at active or allosteric sites.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Crystallographic and Hydrogen-Bonding Features

Thiourea derivatives exhibit distinct packing patterns and hydrogen-bonding networks, influenced by substituents. Key comparisons include:

Notes:

Substituent Effects on Molecular Geometry

Enzyme Inhibition Activity

Key Findings :

Antimicrobial and Antitubercular Activity

| Compound | Microbial Target | MIC (µg/mL) | Reference |

|---|---|---|---|

| Halogenated Cu(II) thiourea complexes (83, 84) | M. tuberculosis | 2–8 µg/mL | |

| Azetidinone-phenothiazine thiourea (7h) | T. rubrum, A. niger | MIC = 62.5 µg/mL |

Implications :

Physicochemical and Spectroscopic Properties

Molecular and Spectral Data

Notes:

- The hydroxyethyl group’s –OH proton typically appears at δ 3.5–3.7 in ¹H-NMR, while aromatic protons resonate near δ 7.2–7.5 .

Biological Activity

1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, which includes a chlorophenyl group and a hydroxyethyl moiety, suggests it may interact with various biological targets, leading to diverse therapeutic effects.

Chemical Structure and Properties

The chemical structure of 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea can be represented as follows:

- IUPAC Name: 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea

- Molecular Formula: C10H12ClN3OS

- Molecular Weight: 247.74 g/mol

Antibacterial Activity

Research indicates that thiourea derivatives, including 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea, exhibit significant antibacterial properties. In studies, this compound demonstrated effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea has also been investigated for its anticancer properties. Studies have shown that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, IC50 values for related compounds have been reported between 3 to 14 µM against different cancer cell lines, indicating a promising therapeutic potential .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In experimental models, certain thiourea derivatives showed significant inhibition percentages (up to 89%) against these cytokines at concentrations around 10 µg/mL, outperforming traditional anti-inflammatory agents like dexamethasone .

Neuroprotective Activity

Recent studies have suggested that thiourea derivatives may possess neuroprotective properties, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated IC50 values ranging from 33.27 to 93.85 nM against AChE, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is thought to arise from its ability to form hydrogen bonds and electrostatic interactions with biomolecules, particularly proteins and enzymes involved in various physiological processes. The chlorophenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.

Case Studies

Several case studies highlight the compound's efficacy in specific biological contexts:

- Antibacterial Efficacy : A study comparing the antibacterial activities of various thiourea derivatives found that those with more hydrophobic groups exhibited greater potency against resistant bacterial strains.

- Cancer Cell Line Studies : Research on human leukemia cell lines treated with thiourea derivatives showed significant reductions in cell viability and alterations in cell morphology, suggesting effective apoptosis induction.

- Inflammation Models : In vivo models demonstrated reduced inflammation markers following treatment with thiourea derivatives, supporting their potential as anti-inflammatory agents.

Q & A

Q. What are the key synthetic methods for preparing 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea, and how are reaction conditions optimized?

The synthesis typically involves reacting 4-chloroaniline with 2-hydroxyethyl isothiocyanate under controlled conditions. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetone) are preferred to enhance reactivity and solubility of intermediates .

- Temperature : Reactions are conducted at room temperature or under reflux (e.g., 40–60°C) to balance reaction rate and byproduct formation .

- Purification : Recrystallization from methanol-dichloromethane mixtures yields high-purity crystals (≥90%) . Key validation : IR spectroscopy confirms thiourea formation via C=S stretches (1360–1340 cm⁻¹) and N–H stretches (3280–3200 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is essential:

- IR spectroscopy : Identifies functional groups (e.g., C=S at 1360–1340 cm⁻¹, N–H at ~3260 cm⁻¹) .

- NMR : H NMR detects aromatic protons (δ 7.2–7.8 ppm) and hydroxyethyl protons (δ 3.6–4.2 ppm); C NMR confirms thiourea carbons (C=S at ~180 ppm) .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural motifs .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological interactions?

Density Functional Theory (DFT) calculations analyze:

- Electrostatic potential surfaces : Reveal nucleophilic/electrophilic sites (e.g., sulfur in C=S, hydroxyl oxygen) .

- Conformational flexibility : Molecular dynamics simulations assess rotational barriers in the hydroxyethyl group, impacting binding to biological targets .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) observed in crystallographic studies .

Q. What crystallographic strategies resolve structural ambiguities in thiourea derivatives?

Single-crystal X-ray diffraction is the gold standard:

- Space group determination : Monoclinic systems (e.g., P2₁/c) are common, with unit cell parameters refined using SHELXL .

- Hydrogen bonding : Intramolecular N–H⋯O bonds (2.65–2.70 Å) stabilize planar thiourea cores, while intermolecular N–H⋯S bonds (3.2–3.5 Å) form dimeric aggregates .

- Validation : R-factors ≤0.05 and residual electron density <0.3 eÅ⁻³ ensure reliability .

Q. How do structural variations influence bioactivity in thiourea derivatives?

Structure-Activity Relationship (SAR) studies highlight:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance antifungal activity by increasing electrophilicity of the thiourea core .

- Hydrogen-bond donors : The hydroxyethyl group improves solubility and membrane permeability, critical for cellular uptake . Experimental validation : Antimicrobial assays (e.g., agar diffusion) quantify inhibition zones against pathogens like Candida albicans .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.